

AVP-13358: Kinase Specificity Data Not Publicly Available for Comparison

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Compound of Interest		
Compound Name:	AVP-13358	
Cat. No.:	B1665852	Get Quote

Efforts to compile a comprehensive comparison guide on the kinase specificity of **AVP-13358** relative to other kinase inhibitors have been unsuccessful due to the lack of publicly available data on its kinase-related activities. Extensive searches of scientific literature, public drug discovery databases, and supplier technical information did not yield any kinome scan data or quantitative measures of **AVP-13358**'s inhibitory effects on protein kinases.

AVP-13358 is described as an orally active small molecule that functions as an inhibitor of Immunoglobulin E (IgE), primarily targeting immune responses.[1] Its mechanism of action involves the suppression of IgE-mediated immune reactions by acting on T cells to inhibit the production and release of cytokines such as IL-4, IL-5, and IL-13.[1] Furthermore, **AVP-13358** has been shown to target the B cell IgE receptor, CD23.[1] Research has also explored its potential anti-proliferative and anti-viral activities, which are thought to be mediated through its effects on the Golgi apparatus.[2]

While the compound has been investigated for therapeutic applications in allergy and asthma, its primary mechanism of action does not appear to be centered on direct kinase inhibition.[1] [2] This is in stark contrast to well-characterized kinase inhibitors such as Staurosporine, a broad-spectrum inhibitor, and Dasatinib, a multi-targeted kinase inhibitor, for which extensive kinome profiling data are readily available.

Without any data on the kinase inhibitory profile of **AVP-13358**, a direct and objective comparison of its specificity against other kinase inhibitors is not feasible at this time. The



generation of comparative data tables and signaling pathway diagrams as initially intended cannot be completed.

Researchers, scientists, and drug development professionals interested in the kinase specificity of **AVP-13358** may need to conduct their own kinase profiling experiments. Methodologies for such assessments are well-established in the field.

Experimental Protocols

For researchers who wish to determine the kinase inhibitor profile of **AVP-13358**, established experimental protocols can be followed. A typical approach involves an initial broad screening against a large panel of kinases, followed by more detailed functional assays for any identified hits.

I. Kinase Profiling using Competition Binding Assay (e.g., KINOMEscan™)

This method is designed to measure the binding affinity of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where a test compound is incubated with DNA-tagged kinases. The mixture is then applied to an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

Detailed Methodology:

- Compound Preparation: AVP-13358 is serially diluted in DMSO to create a concentration range suitable for determining the dissociation constant (Kd).
- Assay Plate Preparation: The DNA-tagged kinases from a comprehensive panel (e.g., scanMAX panel with over 450 kinases) are aliquoted into the wells of a multi-well plate.
- Compound Incubation: The prepared dilutions of AVP-13358 are added to the wells
 containing the kinases. A DMSO control is also included. The plates are incubated to allow
 the compound to bind to the kinases.



- Competition Binding: The kinase-compound mixtures are then transferred to plates containing the immobilized active-site directed ligand. The plates are incubated to allow for competitive binding to occur.
- Washing: The plates are washed to remove any unbound kinases and compounds.
- Quantification: The amount of kinase bound to the immobilized ligand is quantified by eluting the DNA tags and measuring their concentration using qPCR.
- Data Analysis: The results are typically expressed as a percentage of the DMSO control. A
 lower percentage indicates stronger binding of the test compound to the kinase. The Kd
 values are then calculated from the dose-response curves.

II. Functional Kinase Assay (e.g., TR-FRET Assay)

This type of assay measures the direct inhibitory effect of a compound on the catalytic activity of a specific kinase.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the phosphorylation of a substrate by a kinase. The assay uses a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the antibody. When the substrate is phosphorylated, the antibody and tracer are brought into close proximity, allowing for FRET to occur upon excitation of the lanthanide. An inhibitor of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Detailed Methodology:

- Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound (AVP-13358) in an appropriate assay buffer.
- Assay Plate Preparation: Add the kinase and substrate to the wells of a microplate.
- Compound Addition: Add serial dilutions of AVP-13358 to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

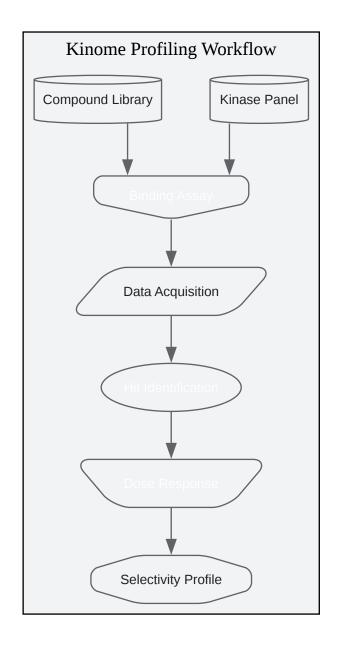


- Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
- Detection: Stop the reaction by adding a detection solution containing the TR-FRET antibody pair (e.g., a europium-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled tracer). Incubate to allow for antibody binding.
- Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Visualizations

While specific diagrams for **AVP-13358** cannot be generated, the following are examples of diagrams that would be used in a typical kinase inhibitor comparison guide.

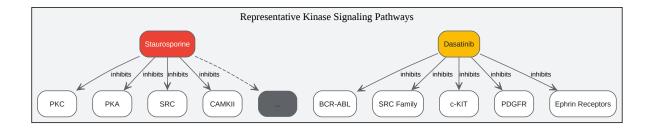




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Caption: A generalized workflow for assessing kinase inhibitor specificity.





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Caption: Key targets of promiscuous and multi-targeted kinase inhibitors.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. AVP-13358 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
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